

Ligupurpuroside D: Structural Classification and Pharmacological Characterization[1][2]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Ligupurpuroside D*

Cat. No.: *B11935169*

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Introduction & Chemical Identity

Ligupurpuroside D is a complex phenylethanoid glycoside (PhG), a class of water-soluble polyphenolic compounds characterized by a phenylethyl alcohol moiety attached to a central sugar, decorated with cinnamic acid derivatives. It is primarily isolated from "Ku-Ding-Cha" (*Ligustrum purpurascens*), a functional tea used in Traditional Chinese Medicine (TCM) for its clearance of heat and toxins.

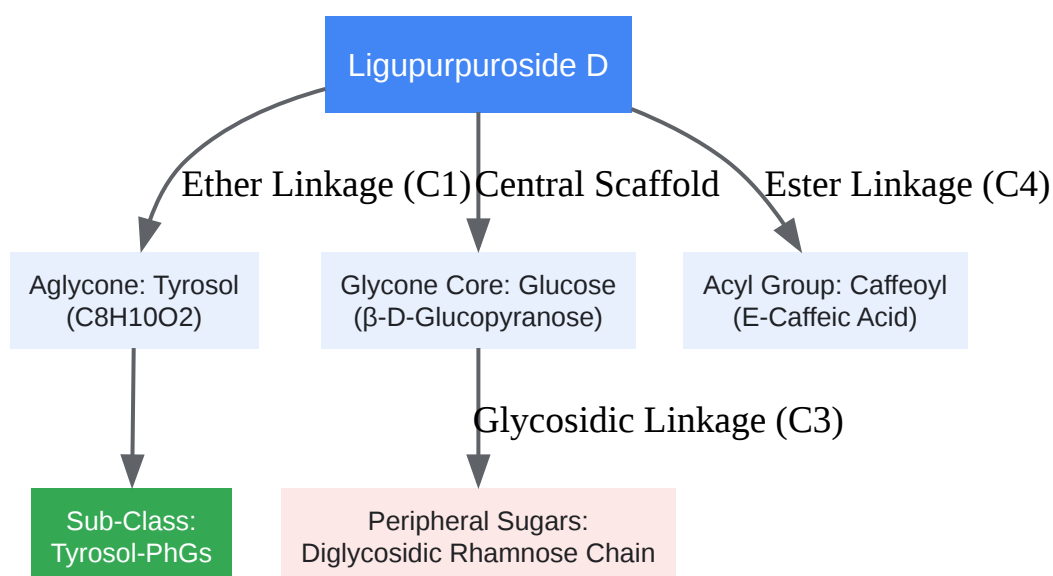
Unlike the more common PhGs like Acteoside (Verbascoside), **Ligupurpuroside D** possesses a distinct glycosylation pattern involving a tyrosol backbone rather than hydroxytyrosol, and a specific trisaccharide chain.

Structural Classification Data

Parameter	Technical Specification
Chemical Name	2-(4-Hydroxyphenyl)ethyl 3-O-[α -L-rhamnopyranosyl-(1 \rightarrow ?)- α -L-rhamnopyranosyl]-4-O-caffeoyl- β -D-glucopyranoside (Tentative connectivity based on PhG class rules and MW)
CAS Number	1194056-35-3
Molecular Formula	C ₃₅ H ₄₆ O ₁₈
Molecular Weight	754.73 g/mol
Aglycone Moiety	Tyrosol (p-Hydroxyphenylethanol)
Acyl Moiety	Caffeic Acid (3,4-Dihydroxycinnamic acid)
Sugar Moieties	1 \times Glucose (Core), 2 \times Rhamnose

Structural Elucidation & Logic

The classification of **Ligupurpuroside D** relies on specific chemotaxonomic markers. The following diagram illustrates the hierarchical structural logic used to classify this molecule within the PhG family.



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Figure 1: Structural decomposition of **Ligupurpuroside D** showing the connectivity of its four primary metabolic building blocks.

Diagnostic NMR Signals

For researchers validating the isolation of **Ligupurpuroside D**, the following ^1H -NMR and ^{13}C -NMR signals are critical for differentiation from related compounds (e.g., Ligupurpuroside A or Acteoside).

- Aglycone (Tyrosol): Look for the AA'BB' system of the p-substituted benzene ring (δ 6.6–7.1 range) and two triplets for the ethoxy side chain (α -CH₂ and β -CH₂). Note: Lack of signals at C-3 of the aglycone distinguishes it from hydroxytyrosol-based PhGs.
- Acyl Group (Caffeoyl): Two trans-olefinic protons (d, $J \approx 16$ Hz) at δ 6.2 and 7.5 confirm the E-caffeoyl moiety.
- Anomeric Protons:
 - Glucose H-1 (d, $J \approx 8.0$ Hz) indicates β -configuration.
 - Rhamnose H-1 (br s) indicates α -configuration.

Experimental Protocol: Isolation & Purification

This protocol is designed to isolate **Ligupurpuroside D** from *Ligustrum purpurascens* leaves with high purity (>95%) suitable for bioassays.

Extraction Workflow

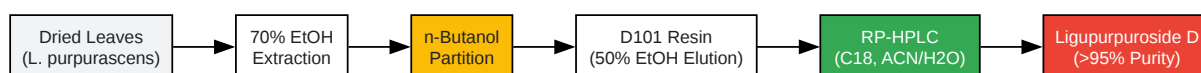
- Biomass Prep: Air-dry *L. purpurascens* leaves and pulverize to a fine powder (40 mesh).
- Solvent Extraction: Reflux with 70% Ethanol (1:10 w/v) for 2 hours ($\times 3$ cycles).
- Partitioning:
 - Concentrate ethanol extract in vacuo.

- Suspend residue in H₂O.
- Partition sequentially with Petroleum Ether (to remove lipids) → Ethyl Acetate (to remove small phenolics) → n-Butanol.
- Target Fraction: The n-Butanol layer contains the PhGs.

Chromatographic Isolation

The separation of **Ligupurpuroside D** from its isomers (A, B, C) requires precise stationary phase selection.

- Step 1: Macroporous Resin (D101):
 - Load n-BuOH fraction.
 - Elute with H₂O → 30% EtOH → 50% EtOH → 70% EtOH.
 - Target: The 50% EtOH fraction typically enriches PhGs.
- Step 2: Silica Gel Column:
 - Mobile Phase: CHCl₃ : MeOH : H₂O (gradient 80:20:2 to 60:40:10).
- Step 3: Semi-Preparative HPLC (Polishing):
 - Column: C18 Reverse Phase (e.g., ODS-A, 5 μm).
 - Solvent System: Acetonitrile : Water (with 0.1% Formic Acid).
 - Gradient: 15% → 25% ACN over 30 mins.
 - Detection: UV at 330 nm (characteristic of the caffeoyl moiety).



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Figure 2: Sequential isolation workflow for obtaining high-purity **Ligupurpuroside D**.

Biological Activity & Mechanism

Ligupurpuroside D exhibits potent antioxidant properties, primarily attributed to the catechol moiety on the caffeoyl group.

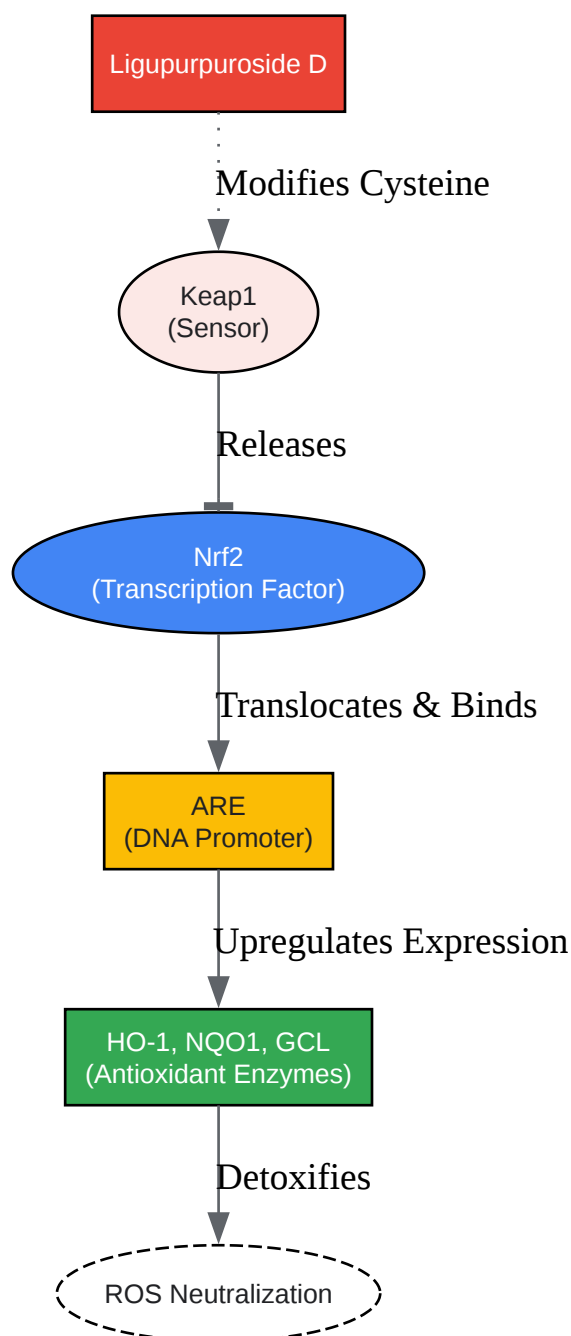
Primary Bioactivity: Antioxidant Defense

The compound acts as a radical scavenger and an inducer of endogenous antioxidant enzymes.

- Direct Scavenging: Donates hydrogen atoms from the caffeoyl hydroxyls to neutralize ROS (DPPH/ABTS assays).
- LDL Protection: Inhibits Cu^{2+} -induced oxidation of Low-Density Lipoprotein (LDL), a critical factor in anti-atherosclerotic activity.

Mechanism of Action (Nrf2 Pathway)

PhGs like **Ligupurpuroside D** are known to activate the Nrf2/ARE pathway.



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Figure 3: Proposed mechanism of antioxidant activation via the Nrf2/ARE signaling cascade.

References

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